![molecular formula C21H20N2O3S B2827718 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide CAS No. 378224-68-1](/img/structure/B2827718.png)

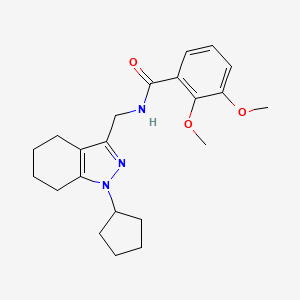

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

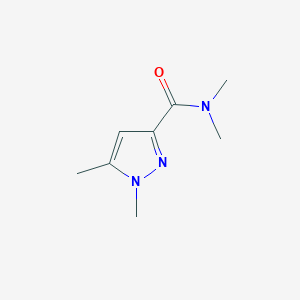

This compound is an amide, a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . Amides are common in a variety of biological and industrial contexts .

Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms . It also contains a benzylidene group attached to the thiazolidine ring, and a butanamide group attached to the nitrogen atom of the ring .Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, which involves the reaction of the amide with water to produce a carboxylic acid and ammonia . This reaction can occur under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amides, for example, are typically polar due to the presence of the carbonyl group and the nitrogen atom . They can participate in hydrogen bonding, which can affect their boiling points and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Thiazolidinone derivatives have been synthesized and evaluated for their biological activities. For instance, benzylidene-thiazolidinone compounds have shown potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating anti-inflammatory properties in animal models (Unangst et al., 1994). Another study synthesized celecoxib derivatives, which demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showcasing the versatility of thiazolidinone compounds in medicinal chemistry (Küçükgüzel et al., 2013).

Antiproliferative Activity

The antiproliferative effects of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives against various cancer cell lines were studied, highlighting the importance of the nitro group on the thiazolidinone moiety for antiproliferative activity (Chandrappa et al., 2008). This suggests a potential pathway for developing new anticancer agents.

Organic Synthesis Applications

Thiazolium-ion based organic ionic liquids (OILs) have been synthesized, which promote the benzoin condensation of benzaldehyde, illustrating the compound's use in facilitating organic synthesis reactions (Davis & Forrester, 1999).

Photosensitizers in Photodynamic Therapy

A new zinc phthalocyanine derivative substituted with thiazolidinone groups was synthesized for use as a photosensitizer in photodynamic therapy. Its high singlet oxygen quantum yield makes it suitable for treating cancer (Pişkin et al., 2020).

Antitumor Screening

4-Thiazolidinone derivatives have undergone primary antitumor screening against various malignant tumor cells, with some compounds showing moderate activity. This screening underscores the potential therapeutic applications of these compounds in cancer treatment (Horishny & Matiychuk, 2020).

Eigenschaften

IUPAC Name |

4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-15-9-11-17(12-10-15)22-19(24)8-5-13-23-20(25)18(27-21(23)26)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,24)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNVCBHUKYRDSF-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2827640.png)

![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)

![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)

![4-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)

amine](/img/structure/B2827651.png)

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)